molecular formula C6H14ClNS B11949709 2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-36-2

2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B11949709
CAS No.: 79128-36-2
M. Wt: 167.70 g/mol
InChI Key: DGKHSJIFQZOIRE-UHFFFAOYSA-N
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Description

2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable thioketone or thioamide in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions in a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazine ring .

Scientific Research Applications

2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazine: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenyl-1,3-thiazine: Contains a phenyl group, leading to different chemical and biological properties.

    2-Aminothiazine: Contains an amino group, which can significantly alter its reactivity and biological activity.

Uniqueness

2-Ethyltetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development .

Properties

CAS No.

79128-36-2

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

2-ethyl-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c1-2-6-7-4-3-5-8-6;/h6-7H,2-5H2,1H3;1H

InChI Key

DGKHSJIFQZOIRE-UHFFFAOYSA-N

Canonical SMILES

CCC1NCCCS1.Cl

Origin of Product

United States

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